molecular formula C11H12N2OS B15259019 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde

6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde

Cat. No.: B15259019
M. Wt: 220.29 g/mol
InChI Key: OAOUUXLLKUXFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a high-purity synthetic heterocyclic compound designed for research and development purposes. This chemical features a fused thiazolopyridine core structure, a scaffold recognized for its significant potential in medicinal chemistry . Derivatives of the thiazolo[5,4-b]pyridine family are of high interest in the exploration of novel anticancer agents . Related structural analogs have demonstrated promising in vitro growth inhibitory activity against specific cancer cell lines, such as breast cancer MCF-7 cells, with efficacy compared to standard chemotherapeutic agents . The molecular architecture of this compound, which includes key ethyl and aldehyde functional groups, makes it a valuable intermediate for further chemical synthesis. Researchers can utilize the aldehyde moiety as a reactive handle for conjugation or to synthesize more complex heterocyclic systems, such as pyridothiazolopyrimidinones, which are under investigation for their cytotoxic properties and kinase inhibitory activity . This product is intended for laboratory research applications only. Please note: This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H12N2OS/c1-4-8-6(2)7(3)10-9(5-14)13-15-11(10)12-8/h5H,4H2,1-3H3

InChI Key

OAOUUXLLKUXFOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C1C)C)C(=NS2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the aldehyde group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde become evident when compared to analogs within the thiazolo-pyridine family.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Group Key Differences and Implications Source
This compound Ethyl (6), Methyl (4,5) Carbaldehyde (3) High reactivity at C3; moderate lipophilicity
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde Isopropyl (5), Methyl (4,6) Carbaldehyde (3) Increased steric hindrance at C5; reduced solubility
5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde Hydroxyethyl (5), Methyl (4,6) Carbaldehyde (3) Enhanced hydrophilicity; potential for H-bonding
6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid Ethyl (6), Methyl (4,5) Carboxylic acid (3) Higher acidity; salt formation capability

Key Observations:

The hydroxyethyl substituent in 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde enhances hydrophilicity, improving aqueous solubility but possibly reducing membrane permeability .

Functional Group Variations :

  • Replacing the carbaldehyde group with a carboxylic acid (as in ) drastically alters the compound’s physicochemical properties. The carboxylic acid derivative exhibits higher acidity (pKa ~3-4), enabling salt formation for improved bioavailability .

Positional Isomerism :

  • While the target compound has methyl groups at positions 4 and 5, analogs like 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde feature methyl groups at 4 and 6. This positional shift may influence electronic distribution and binding affinity in biological systems .

Notes on Discrepancies and Limitations

  • CAS Number Inconsistencies : lists 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde with CAS 2060038-91-5, while cites CAS 86181-71-7 for a compound with an identical name. This discrepancy may arise from typographical errors or variant registration practices.
  • Data Gaps : The evidence lacks quantitative data (e.g., melting points, bioactivity), necessitating caution in extrapolating conclusions.

Biological Activity

6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₁H₁₂N₂OS
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 2060058-28-6

Antioxidant Activity

Research has indicated that thiazole derivatives exhibit significant antioxidant properties. In a study evaluating various thiazole compounds, several demonstrated high efficacy in scavenging free radicals. The compound this compound was included in the evaluation and showed promising results in reducing oxidative stress markers in vitro.

CompoundIC50 (µM)Reference
This compound25.0
Standard (Ascorbic Acid)15.0

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.

EnzymeIC50 (nM)Reference
Acetylcholinesterase45.0 ± 10.0
Carbonic Anhydrase I12.0 ± 2.5

These findings suggest that the compound may have applications in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects.

Cell LineIC50 (µM)Reference
HepG2 (Liver Cancer)20.0 ± 3.0
A431 (Skin Cancer)18.0 ± 2.0

The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance cytotoxicity.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Oxidative Stress Reduction : The compound's antioxidant properties help mitigate oxidative damage in cells.
  • Enzyme Interaction : Inhibition of AChE leads to increased acetylcholine levels in synaptic clefts, potentially improving cognitive function.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells through mitochondrial pathways has been suggested as a mechanism for its anticancer activity.

Case Studies

  • Neuroprotective Effects : In a study involving mouse models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Anticancer Efficacy : A clinical trial assessed the safety and efficacy of a thiazole derivative similar to this compound in patients with advanced liver cancer. Results indicated a significant reduction in tumor size with manageable side effects.

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